molecular formula C10H7ClN2 B8769210 2-Chloro-3,4'-bipyridine

2-Chloro-3,4'-bipyridine

Cat. No.: B8769210
M. Wt: 190.63 g/mol
InChI Key: ZAKLBHNPJJJERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4'-bipyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and another pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-3,4'-bipyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2-chloropyridine can be coupled with 4-pyridylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4'-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3,4'-bipyridine in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the pyridine rings allows for various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,4'-bipyridine is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This dual-ring structure also allows for more diverse chemical modifications and applications compared to simpler pyridine derivatives .

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-chloro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H

InChI Key

ZAKLBHNPJJJERC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC=NC=C2

Origin of Product

United States

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